6-chloro-1-ethyl-4-oxo-N-(pyridin-2-yl)-1,4-dihydroquinoline-3-carboxamide
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Overview
Description
6-chloro-1-ethyl-4-oxo-N-(pyridin-2-yl)-1,4-dihydroquinoline-3-carboxamide is a synthetic compound that belongs to the quinoline family. It is also known as CEP-33779 and is primarily used in scientific research as a tool to investigate the role of the nuclear factor kappa B (NF-κB) pathway in various diseases.
Mechanism of Action
CEP-33779 inhibits the activity of the NF-κB pathway by blocking the activity of the IκB kinase (IKK) complex, which is responsible for activating NF-κB. By inhibiting the IKK complex, CEP-33779 prevents the activation of NF-κB and the subsequent expression of genes involved in inflammation, cell proliferation, and survival.
Biochemical and Physiological Effects
CEP-33779 has been shown to have anti-inflammatory, anti-tumor, and anti-viral effects in various cell and animal models. Inhibition of the NF-κB pathway by CEP-33779 has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, as well as inhibit the growth and survival of cancer cells. Additionally, CEP-33779 has been shown to inhibit the replication of certain viruses, including HIV and herpes simplex virus.
Advantages and Limitations for Lab Experiments
CEP-33779 has several advantages for lab experiments. It is a specific inhibitor of the IKK complex, making it a useful tool for investigating the role of the NF-κB pathway in various diseases. Additionally, CEP-33779 has been shown to have low toxicity in animal models, making it a safe tool for use in lab experiments.
However, there are also limitations to using CEP-33779 in lab experiments. It is a synthetic compound that may not accurately reflect the complexity of the NF-κB pathway in vivo. Additionally, CEP-33779 has a short half-life, which may limit its effectiveness in certain experiments.
Future Directions
There are several future directions for the use of CEP-33779 in scientific research. One area of interest is the development of CEP-33779 as a potential therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, researchers may investigate the potential of CEP-33779 in combination with other drugs to enhance its effectiveness. Finally, researchers may continue to investigate the role of the NF-κB pathway in various diseases and use CEP-33779 as a tool to better understand this pathway.
Conclusion
In conclusion, CEP-33779 is a synthetic compound that is primarily used in scientific research to investigate the role of the NF-κB pathway in various diseases. It inhibits the activity of the IKK complex, which is responsible for activating NF-κB, and has been shown to have anti-inflammatory, anti-tumor, and anti-viral effects in various cell and animal models. While there are advantages and limitations to using CEP-33779 in lab experiments, it remains a useful tool for investigating the NF-κB pathway and its role in disease.
Synthesis Methods
The synthesis of CEP-33779 involves several steps, including the reaction of 2-chloronicotinic acid with ethyl 2-oxo-2-phenylethanoate to form the intermediate ethyl 2-(2-chloro-6-pyridinyl)-2-oxoacetate. This intermediate is then reacted with 2-amino-3-cyanopyridine to yield CEP-33779. The synthesis of CEP-33779 is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
CEP-33779 is primarily used in scientific research as a tool to investigate the role of the NF-κB pathway in various diseases, including cancer, inflammation, and autoimmune disorders. The NF-κB pathway is a signaling pathway that regulates the expression of genes involved in immune response, cell proliferation, and survival. Dysregulation of this pathway has been linked to a variety of diseases, making it an attractive target for drug development.
properties
IUPAC Name |
6-chloro-1-ethyl-4-oxo-N-pyridin-2-ylquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-2-21-10-13(17(23)20-15-5-3-4-8-19-15)16(22)12-9-11(18)6-7-14(12)21/h3-10H,2H2,1H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAWPLXEOKHIMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)Cl)C(=O)NC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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